

# Tofogliflozin vs. Dapagliflozin in Heart Failure Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | TOFOGLIFLOZIN |           |
| Cat. No.:            | B8069257      | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **tofogliflozin** and dapagliflozin in the context of heart failure models. The information is based on available preclinical and clinical data.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of heart failure, with and without type 2 diabetes.[1] While the class effect of SGLT2 inhibitors is widely recognized, subtle differences between individual agents are of interest to the research and clinical communities. This guide focuses on a comparative overview of **tofogliflozin** and dapagliflozin, summarizing their effects on cardiac function and related parameters in various heart failure models.

#### **Data Presentation**

The following tables summarize the key findings from preclinical and clinical studies on **tofogliflozin** and dapagliflozin in the context of heart failure. It is important to note that direct head-to-head comparative trials, particularly in preclinical models, are limited. The data presented here is compiled from separate studies and should be interpreted with this limitation in mind.

### Table 1: Preclinical Studies in Animal Models of Heart Failure



| Parameter          | Tofogliflozin                         | Dapagliflozin                          | Animal Model                                                                                       |
|--------------------|---------------------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------|
| Cardiac Function   |                                       | ↑ LVEF, ↑ FS, ↑<br>dp/dt+, ↓ dp/dt-[2] | Myocardial<br>Ischemia/Reperfusion<br>(Rat/Mouse)[2][3]                                            |
| Cardiac Remodeling | ↓ Pulmonary vascular<br>remodeling[4] | ↓ Intramyocardial<br>fibrosis[3]       | Left heart disease- induced pulmonary hypertension (Mouse) [4], Diabetic Cardiomyopathy (Mouse)[3] |
| Oxidative Stress   |                                       | ↓ Oxidative stress[3]                  | Diabetic Cardiomyopathy (Mouse)[3]                                                                 |

LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; dp/dt: rate of pressure change in the ventricle.

### Table 2: Clinical Studies in Patients with Heart Failure or at Risk for Heart Failure



| Parameter                                  | Tofogliflozin                                     | Dapagliflozin                                                                                  | Study Population                                  |
|--------------------------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------|
| Left Ventricular Ejection Fraction (LVEF)  | ↑ 5.0 ± 6.9%[5]                                   | No significant change in mean LVEF, but a higher percentage of patients showed improvement.[6] | Type 2 Diabetes<br>Mellitus (T2DM)<br>patients[5] |
| Diastolic Function<br>(E/e')               | ↓ -1.7 ± 3.4[5]                                   | Improved diastolic parameters[7]                                                               | T2DM patients[5][7]                               |
| Left Ventricular Dimensions                | ↓ Left ventricular end-<br>diastolic dimension[8] |                                                                                                | T2DM with heart disease[8]                        |
| Hospitalization for<br>Heart Failure (HHF) |                                                   | ↓ 16.3% vs 21.2% in placebo (DAPA-HF)[9]                                                       | HFrEF patients (with or without T2DM)[9]          |
| Cardiovascular Death                       |                                                   | ↓ 9.6% vs 11.5% in placebo (DAPA-HF)[9]                                                        | HFrEF patients (with or without T2DM)[9]          |

E/e': Ratio of early mitral inflow velocity to mitral annular early diastolic velocity, a measure of left ventricular filling pressure.

#### **Experimental Protocols**

Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication of the findings.

### Tofogliflozin: Pulmonary Vascular Remodeling in a Mouse Model[4]

- Animal Model: Male C57BL/6J mice with left heart disease induced by transverse aortic constriction (TAC).
- Drug Administration: Tofogliflozin (10 mg/kg/day) was administered orally for 4 weeks, starting 4 weeks after TAC surgery.
- · Key Measurements:



- Hemodynamics: Right ventricular systolic pressure (RVSP) was measured using a catheter inserted into the right ventricle.
- Histology: Lung and heart tissues were stained with Masson's trichrome to assess fibrosis and muscularization of pulmonary arteries.
- Molecular Analysis: Gene expression of markers for inflammation and fibrosis in lung tissue was assessed by quantitative real-time PCR.

# Dapagliflozin: Myocardial Ischemia/Reperfusion Injury in a Rat Model[2]

- Animal Model: Male Sprague-Dawley rats.
- Experimental Procedure: The left anterior descending (LAD) coronary artery was occluded for 30 minutes, followed by 2 hours of reperfusion.
- Drug Administration: Dapagliflozin (1 mg/kg) was administered intravenously 5 minutes before reperfusion.
- Key Measurements:
  - Infarct Size: The area of myocardial infarction was determined by triphenyltetrazolium chloride (TTC) staining.
  - Cardiac Function: Echocardiography was performed to measure LVEF and fractional shortening. Hemodynamic parameters (LVDP, +dp/dtmax, -dp/dtmax) were recorded using a pressure transducer in the left ventricle.
  - Biochemical Assays: Serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) were measured.

# Dapagliflozin: Diabetic Cardiomyopathy in a Mouse Model[3]

Animal Model: C57BL/6 male mice with type 1 diabetes induced by streptozotocin.



- Drug Administration: Dapagliflozin was administered in the drinking water for 12 weeks.
- Key Measurements:
  - Echocardiography: Left ventricular ejection fraction and diastolic function were assessed.
  - Histology: Intramyocardial fibrosis was evaluated using picrosirius red staining.
  - Oxidative Stress: Levels of oxidative stress markers were measured in heart tissue.

#### **Mandatory Visualization**

The following diagrams illustrate key concepts related to the mechanism of action of SGLT2 inhibitors and the experimental workflow.



Click to download full resolution via product page

Caption: Mechanism of SGLT2 Inhibition in the Kidney.





Click to download full resolution via product page

Caption: General Experimental Workflow for Preclinical Studies.

In conclusion, both **tofogliflozin** and dapagliflozin have demonstrated beneficial effects in models of cardiac dysfunction and heart failure. While dapagliflozin has a more extensive body of evidence from large clinical trials in heart failure, preclinical and smaller clinical studies on **tofogliflozin** also suggest cardioprotective effects. Direct comparative studies are warranted to delineate the specific profiles of these two SGLT2 inhibitors in the context of heart failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Mechanisms of SGLT2 Inhibitors in Heart Failure and Their Clinical Value PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Dapagliflozin on Heart Function in Animal Models of Cardiac Ischemia, A Systematic Review and Meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tofogliflozin, a sodium-glucose cotransporter 2 inhibitor, improves pulmonary vascular remodeling due to left heart dis... [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of tofogliflozin on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Tofogliflozin vs. Dapagliflozin in Heart Failure Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069257#tofogliflozin-versus-dapagliflozin-in-heart-failure-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com